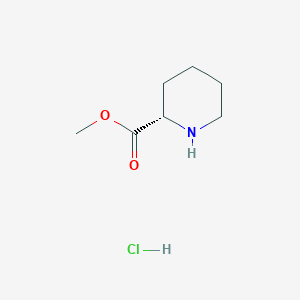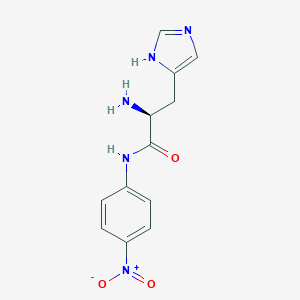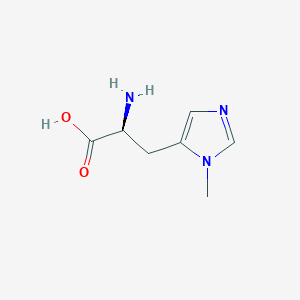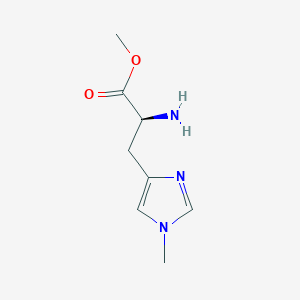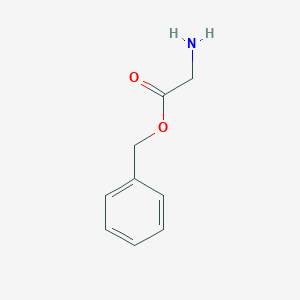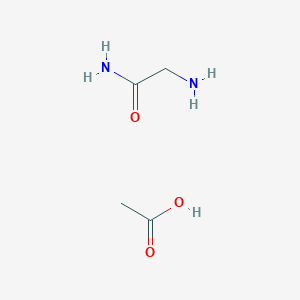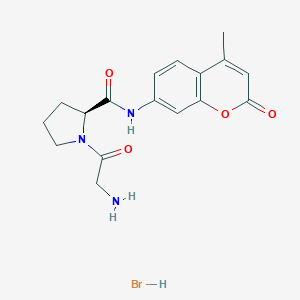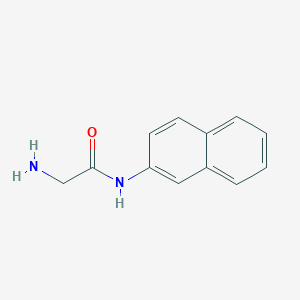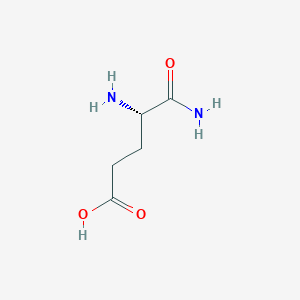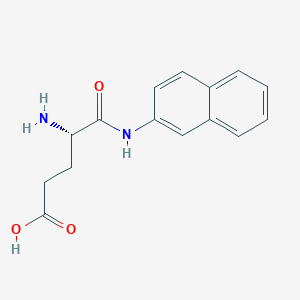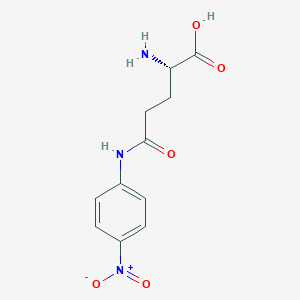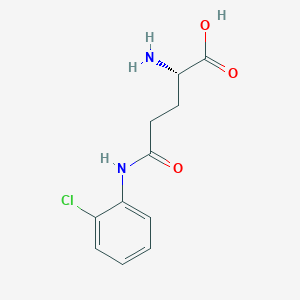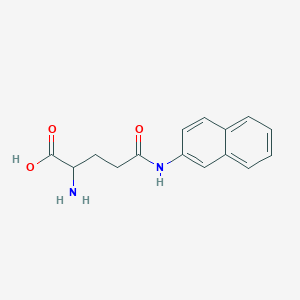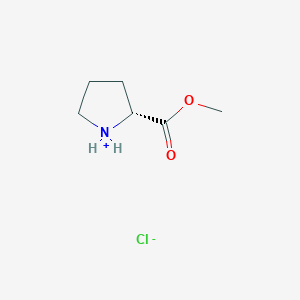
D-脯氨酸甲酯盐酸盐
描述
D-Proline Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a derivative of the amino acid proline and is commonly used in various chemical and biological applications. This compound is known for its role in peptide synthesis and as a chiral building block in organic chemistry .
科学研究应用
Chemistry: D-Proline Methyl Ester Hydrochloride is widely used as a chiral building block in organic synthesis. It is employed in the synthesis of various chiral compounds and as a catalyst in asymmetric synthesis .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein synthesis. It serves as a substrate for enzymes involved in proline metabolism .
Medicine: It is also used in the synthesis of peptide-based drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
作用机制
Target of Action
D-Proline Methyl Ester Hydrochloride is primarily used in the field of proteomics research . .
Mode of Action
It is known to be used as a building block in peptide synthesis , suggesting that it may interact with other amino acids or proteins to form larger peptide chains.
Biochemical Pathways
D-Proline Methyl Ester Hydrochloride is used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . This indicates that it may play a role in the biochemical pathways involved in the synthesis of these compounds.
Result of Action
As a building block in peptide synthesis , it may contribute to the formation of larger peptide chains, which could have various effects depending on the specific peptides formed.
Action Environment
The action, efficacy, and stability of D-Proline Methyl Ester Hydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures. The pH of the environment may also affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Proline Methyl Ester Hydrochloride typically involves the esterification of D-Proline with methanol in the presence of hydrochloric acid. One common method includes the following steps :
Primary Reaction: D-Proline is dissolved in a suitable solvent, and pyridine is added as a catalyst. Hydrogen chloride gas is then bubbled through the solution at room temperature to form D-Proline Hydrochloride.
Esterification: Methanol is added to the reaction mixture, and hydrogen chloride gas is continuously bubbled through the solution at reflux temperature. The reaction mixture is then concentrated, and the product is recrystallized to obtain D-Proline Methyl Ester Hydrochloride.
Industrial Production Methods: In industrial settings, the production of D-Proline Methyl Ester Hydrochloride follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions: D-Proline Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to form D-Proline and methanol.
Condensation Reactions: It can participate in condensation reactions to form peptides and other complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acids and Bases: For hydrolysis and condensation reactions.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Substituted Derivatives: Formed through substitution reactions.
D-Proline: Formed through hydrolysis.
Peptides: Formed through condensation reactions.
相似化合物的比较
L-Proline Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the proline moiety.
D-Valine Methyl Ester Hydrochloride: Another amino acid ester with similar applications in peptide synthesis.
L-Phenylalanine Methyl Ester Hydrochloride: Used in peptide synthesis but has a different amino acid backbone.
Uniqueness: D-Proline Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to form stable enamine intermediates enhances its utility as a catalyst in various organic reactions .
属性
IUPAC Name |
methyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659784 | |
| Record name | Methyl D-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65365-28-8 | |
| Record name | D-Proline, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65365-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065365288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Proline, methyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 65365-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL D-PROLINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15EPU1M46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of D-Proline Methyl Ester Hydrochloride in the synthesis of cyclo(D-Asp-D-Pro)?
A1: D-Proline Methyl Ester Hydrochloride serves as a starting material in the multi-step synthesis of cyclo(D-Asp-D-Pro) []. The synthesis begins with commercially available D-proline, which is converted to D-Proline Methyl Ester Hydrochloride. This modified form of D-proline then undergoes a series of reactions, including condensation with a derivative of D-aspartic acid, to ultimately form the target cyclodipeptide.
Q2: How is the structure of D-Proline Methyl Ester Hydrochloride confirmed in this research?
A2: While the paper focuses on the final cyclodipeptide, it mentions that the structure of intermediates, presumably including D-Proline Methyl Ester Hydrochloride, is confirmed using various spectroscopic techniques. These techniques include Electrospray Ionization Mass Spectrometry (ESIMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


